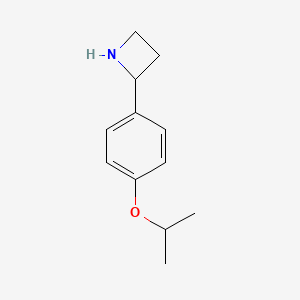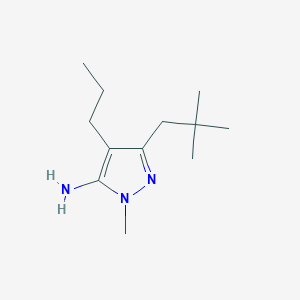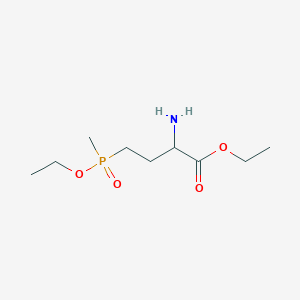
3-(2-Fluoro-3-methylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-3-methylphenyl)piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 3-methylphenylpiperidine using a fluorinating agent such as Selectfluor® . The reaction is usually carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of fluorinated piperidines often involves multi-step synthesis routes. These routes may include the preparation of intermediate compounds, followed by selective fluorination and subsequent purification steps. The use of efficient fluorinating reagents and catalysts is crucial to achieve high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-3-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring .
Aplicaciones Científicas De Investigación
3-(2-Fluoro-3-methylphenyl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated piperidines are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to improve the pharmacokinetic properties of drug candidates.
Industry: Fluorinated piperidines are used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-3-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can result in enhanced metabolic stability and improved pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropiperidine: Another fluorinated piperidine with similar structural features.
4-Fluoropiperidine: A fluorinated piperidine with the fluorine atom at a different position on the aromatic ring.
2-Fluoropyridine: A fluorinated pyridine with similar electronic properties.
Uniqueness
3-(2-Fluoro-3-methylphenyl)piperidine is unique due to the specific position of the fluorine and methyl groups on the aromatic ring. This specific substitution pattern can result in distinct physical, chemical, and biological properties compared to other fluorinated piperidines .
Propiedades
Fórmula molecular |
C12H16FN |
|---|---|
Peso molecular |
193.26 g/mol |
Nombre IUPAC |
3-(2-fluoro-3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-4-2-6-11(12(9)13)10-5-3-7-14-8-10/h2,4,6,10,14H,3,5,7-8H2,1H3 |
Clave InChI |
CTSRHWHHOQMQEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2CCCNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13622328.png)










![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
